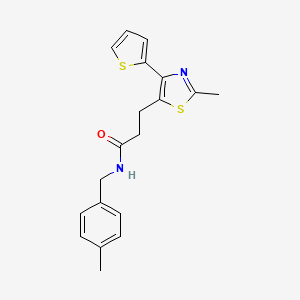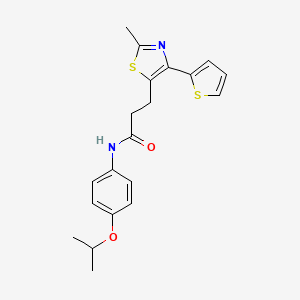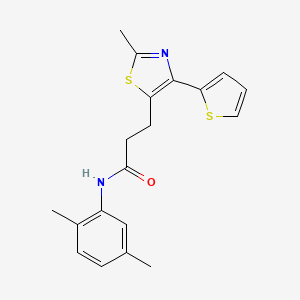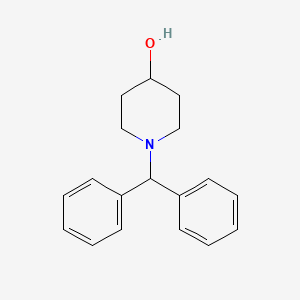
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of the cyclopenta[f]indole core of raputindole A involves Mo/Au-catalyzed Meyer–Schuster rearrangement of tertiary propargylic alcohol precursors .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For example, the compound N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide has a molecular formula of C20H17F3N2O3 and a molecular weight of 390.362.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often the subject of scientific research .作用機序
The mechanism of action of CCIB-13 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth, neuronal damage, and inflammation. CCIB-13 has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CCIB-13 has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CCIB-13 has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. CCIB-13 has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. Additionally, CCIB-13 has been found to protect neurons from damage by reducing oxidative stress and improving mitochondrial function. Furthermore, CCIB-13 has been shown to reduce inflammation by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
CCIB-13 has various advantages and limitations for lab experiments. One of the advantages is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, CCIB-13 has been found to have low toxicity in animal models, making it a potential candidate for clinical trials. However, one of the limitations of CCIB-13 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are various future directions for the research on CCIB-13. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of CCIB-13 and its potential as a therapeutic agent for various diseases. Furthermore, the development of more soluble derivatives of CCIB-13 can improve its in vivo efficacy.
科学的研究の応用
CCIB-13 has shown potential in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory studies. CCIB-13 has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CCIB-13 has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. Furthermore, CCIB-13 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-7-8-18(27-2)19(12-16)28(24,25)21-15-6-5-13-9-10-22(17(13)11-15)20(23)14-3-4-14/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCAGPAYRKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200298.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200339.png)


![N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200354.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(propan-2-yloxy)phenyl]propanamide](/img/structure/B3200361.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3200365.png)

![3-[(Phenylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B3200373.png)

